4-Hydroxychlorpropham

描述

Significance as a Metabolite and Research Target

4-Hydroxychlorpropham, also known as 4-OH-CIPC, is a principal metabolite of the plant growth regulator and herbicide chlorpropham (B1668850) (CIPC). Its scientific significance stems primarily from its role in the metabolic pathway of chlorpropham in various biological systems, including plants, animals, and humans. As a metabolite, it is a key molecule for understanding the biotransformation and potential effects of the parent compound.

Furthermore, this compound and its conjugated forms, particularly this compound-O-sulfonic acid (4-HSA), serve as important biomarkers for assessing exposure to chlorpropham. researchprotocols.orguu.nlomgeving-en-gezondheid.bebeyondpesticides.org Monitoring these metabolites in biological samples like urine allows for the assessment of internal exposure levels in populations. researchprotocols.orgbeyondpesticides.orgresearchgate.net This is particularly relevant for residents living near agricultural areas where chlorpropham may be used. researchprotocols.orgbeyondpesticides.orgresearchprotocols.org The detection of 4-HSA in urine has been used in studies to compare exposure levels between different populations. beyondpesticides.org

The scientific community also focuses on this compound in the context of food safety. Since chlorpropham has been widely used to inhibit sprouting in stored potatoes, understanding the presence and formation of its metabolites in treated produce is essential. researchgate.netacs.orgwikipedia.org Research has investigated the levels of this compound and its conjugates in potatoes and the effects of processing on these residues. researchgate.netacs.org

Historical Context of Related Compounds and Their Scientific Investigation

The scientific investigation of this compound is intrinsically linked to the history of its parent compound, chlorpropham. Chlorpropham (CIPC), chemically known as isopropyl N-(3-chlorophenyl) carbamate (B1207046), was introduced and registered as a herbicide and plant growth regulator in the mid-20th century. wikipedia.orgepa.govapvma.gov.aunih.gov It saw extensive use for controlling weeds in various crops and, most notably, as a sprout suppressant for stored potatoes. wikipedia.orgepa.gov

Early research on chlorpropham focused on its efficacy and mode of action as a plant growth regulator. As analytical techniques advanced, scientific inquiry expanded to include its metabolic fate in plants and animals. These investigations led to the identification of several metabolites, with this compound being a prominent one resulting from aromatic hydroxylation. fao.orginchem.org

In the latter half of the 20th century and into the 21st, increasing regulatory scrutiny of pesticides prompted more in-depth toxicological and environmental fate studies. The U.S. Environmental Protection Agency (EPA) initiated a reregistration process for chlorpropham in the 1980s, which required a more comprehensive understanding of its metabolites. epa.govepa.gov This regulatory push spurred further research into the metabolism of chlorpropham, solidifying the importance of this compound and its conjugates, like 4-HSA, as key components in risk assessments. epa.govregulations.gov The need to monitor residues in food and animal products also drove the development of analytical methods capable of detecting not just the parent compound but also its significant metabolites. researchgate.netfao.orgepa.gov

The use of chlorpropham has been subject to changing regulations globally. For instance, its use was banned in the European Union and the United Kingdom in 2019 due to toxicological concerns, with sales prohibited from January 2020. wikipedia.org Such regulatory changes often follow extensive scientific review and public discourse, highlighting the evolving understanding of the risks associated with pesticides and their metabolic byproducts.

Scope and Objectives of Current Research Focus on this compound

Current research on this compound is multifaceted, addressing gaps in our understanding of its behavior in biological and environmental systems. A primary objective is to refine analytical methodologies for its detection and quantification. This includes the development of sensitive and specific methods, often utilizing techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS), for various matrices including urine, food products, and environmental samples. researchgate.netresearchgate.net The synthesis of isotopically labeled standards, such as this compound-d7 and its sulfate (B86663) salt, is crucial for improving the accuracy of these quantitative methods. medchemexpress.commedchemexpress.com

Another significant area of research is human biomonitoring. Studies are actively investigating the link between external exposure to chlorpropham and the internal dose as measured by urinary concentrations of this compound and its conjugates. researchprotocols.orgbeyondpesticides.orgresearchgate.net These studies aim to understand the toxicokinetics in humans and assess exposure levels in different populations, such as those living near agricultural fields. researchprotocols.orgresearchprotocols.orgresearchgate.net Wastewater-based epidemiology is also being explored as a complementary tool to traditional biomonitoring to assess community-wide exposure. beyondpesticides.org

The toxicological profile of this compound continues to be a research focus. Investigations at the cellular level aim to elucidate its mechanisms of action and compare its effects to the parent compound, chlorpropham. nih.govsigmaaldrich.comresearchgate.net Understanding how metabolic processes, such as sulfation and glucuronidation, modulate its biological activity is a key objective. nih.gov

Finally, research extends to the fate of this compound in food processing. Studies examine how cooking methods like boiling, frying, and baking affect the levels of this compound and other chlorpropham residues in potatoes. acs.org This research is vital for accurately assessing dietary exposure and ensuring food safety.

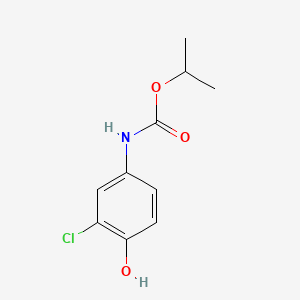

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-7-3-4-9(13)8(11)5-7/h3-6,13H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODWUFQKCTUNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182866 | |

| Record name | 4-Hydroxychlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28705-96-6 | |

| Record name | 4-Hydroxychlorpropham | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxychlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Studies of 4 Hydroxychlorpropham

Chemical Synthesis Methodologies

The synthesis of 4-hydroxychlorpropham is essential for producing analytical standards and for conducting further toxicological and metabolic research.

Precursor Compounds and Starting Materials

The synthesis of this compound and its derivatives relies on key precursor compounds. One common starting material is 3-chloro-4-aminophenol . This compound serves as a foundational block for introducing the hydroxyl and chloro substituents on the aromatic ring in the correct orientation.

Another critical precursor, particularly for deuterated analogues, is Isopropyl Chloroformate-d7 . This deuterated reagent is used to introduce the isopropyl carbamate (B1207046) group with a deuterium (B1214612) label. as-1.co.jp The synthesis of Isopropyl Chloroformate-d7 itself can be derived from Isopropanol-d7 . as-1.co.jp

For the synthesis of the parent compound, chlorpropham (B1668850), from which this compound is a metabolite, 3-chloroaniline (B41212) and isopropyl chloroformate are the primary precursors. nih.gov The subsequent hydroxylation to form this compound is a key metabolic step that can also be mimicked in synthetic routes, although direct synthesis from precursors like 3-chloro-4-aminophenol is often more efficient for targeted production.

| Precursor Compound | Role in Synthesis |

| 3-Chloro-4-aminophenol | Starting material for introducing the correctly substituted phenyl ring. |

| Isopropyl Chloroformate | Reagent for adding the isopropyl carbamate moiety. |

| Isopropyl Chloroformate-d7 | Deuterated reagent for synthesizing labeled this compound. as-1.co.jp |

| Isopropanol-d7 | Starting material for the synthesis of Isopropyl Chloroformate-d7. as-1.co.jp |

| 3-Chloroaniline | Precursor for the synthesis of the parent compound, chlorpropham. nih.gov |

Reaction Conditions and Catalysis

The synthesis of carbamates like this compound from an isocyanate and an alcohol, or from a chloroformate and an amine, typically proceeds under specific conditions to ensure high yield and purity. While detailed catalytic information for the specific synthesis of this compound is not extensively published in the provided results, general principles of carbamate synthesis apply. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct when using chloroformates. The choice of solvent is also critical and is typically an aprotic solvent to prevent side reactions.

In the context of metabolic studies, the formation of this compound from chlorpropham occurs via enzymatic catalysis in biological systems. Hydroxylation of the aromatic ring is a primary metabolic reaction. inchem.org

Yield Optimization and Purity Considerations

Yield optimization in chemical synthesis involves adjusting various parameters to maximize the amount of the desired product. foundationinc.cosnigel.compublift.com For the synthesis of this compound, this would involve optimizing factors such as reaction temperature, stoichiometry of reactants, and reaction time. For instance, using a slight excess of one reactant might drive the reaction to completion, but a large excess could complicate purification.

Purity is a critical consideration, especially for analytical standards. ansto.gov.au Purification of the final product is typically achieved through techniques like recrystallization or chromatography to remove unreacted starting materials and byproducts. The purity of the synthesized this compound would be confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ansto.gov.au

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an invaluable tool for tracing the metabolic fate of compounds and elucidating reaction mechanisms. nih.gov Both stable isotopes and radioisotopes are used in the study of this compound.

Deuterated Analogues (e.g., this compound-d7)

Deuterium-labeled analogues of this compound, such as This compound-d7 , are used as internal standards in quantitative mass spectrometry-based assays. medchemexpress.commedchemexpress.com The synthesis of these labeled compounds often involves using a deuterated precursor. For example, Isopropyl Chloroformate-d7 is an intermediate used in the synthesis of this compound-d7 Sulfate (B86663) Sodium Salt. as-1.co.jpcymitquimica.com The use of deuterated standards allows for accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variations in sample preparation and instrument response. nih.gov The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated building blocks or H/D exchange reactions under specific conditions. ansto.gov.auresearchgate.net

| Deuterated Analogue | Precursor | Application |

| This compound-d7 | Isopropyl Chloroformate-d7 as-1.co.jp | Internal standard for quantitative analysis. medchemexpress.commedchemexpress.com |

| This compound-d7 Sulfate Sodium Salt | Isopropyl Chloroformate-d7 as-1.co.jpcymitquimica.com | Labeled metabolite standard. |

Derivatization for Analytical and Biological Applications

Derivatization, the process of chemically modifying a compound to enhance its analytical detection or to study its biological interactions, is a critical aspect of understanding the properties and fate of molecules like this compound. For this phenolic metabolite of the herbicide chlorpropham, derivatization primarily occurs through conjugation reactions, which are pivotal for both its detoxification in biological systems and for the development of analytical methods to monitor its presence.

Conjugation Chemistry (e.g., S-cysteinyl conjugate)

The formation of S-cysteinyl conjugates of this compound is a key step in the mercapturic acid pathway, a major route for the detoxification of xenobiotics. This process is initiated by the enzymatic conjugation of the parent compound or its metabolite with glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). rsc.org

Enzymatic Synthesis:

The conjugation of this compound with GSH is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs) . wikipedia.orgopenaccessjournals.com These enzymes facilitate the nucleophilic attack of the thiol group of GSH on an electrophilic center of the substrate. wikipedia.org In the case of this compound, an electrophilic site is likely formed through metabolic activation, enabling the formation of a thioether bond with the cysteine residue of glutathione.

Glutathione Conjugation: this compound is conjugated with GSH, a reaction catalyzed by GSTs. wikipedia.orgmdpi.com The product of this reaction is a glutathione conjugate.

Glutamyl and Glycinyl Cleavage: The glutamate and glycine residues are sequentially cleaved from the glutathione conjugate by enzymes such as γ-glutamyltransferases and dipeptidases. rsc.org

N-Acetylation: The resulting S-cysteinyl conjugate is then N-acetylated by cysteine S-conjugate N-acetyltransferase to form the final mercapturic acid, which is more water-soluble and readily excreted. rsc.org

Research Findings:

Studies on the metabolism of chlorpropham in various organisms have indirectly pointed to the formation of S-cysteinyl conjugates of its hydroxylated metabolite. The presence of mercapturic acid derivatives in excreta is a strong indicator of this metabolic pathway being active. While direct chemical synthesis of the S-cysteinyl conjugate of this compound is not extensively detailed in publicly available literature, enzymatic methods using purified GSTs or whole-cell biotransformation systems represent a viable approach for its preparation for analytical and biological studies. cas.cz

Table 1: Key Enzymes in the Formation of S-cysteinyl Conjugates

| Enzyme Family | Function | Substrate(s) | Product |

| Glutathione S-transferases (GSTs) | Catalyzes the initial conjugation with glutathione. wikipedia.orgopenaccessjournals.com | This compound, Glutathione (GSH) | This compound-S-glutathione |

| γ-Glutamyltransferases | Removes the glutamate residue. rsc.org | This compound-S-glutathione | This compound-S-cysteinylglycine |

| Dipeptidases | Cleaves the glycine residue. rsc.org | This compound-S-cysteinylglycine | This compound-S-cysteine |

| Cysteine S-conjugate N-acetyltransferase | Adds an acetyl group to the cysteine conjugate. rsc.org | This compound-S-cysteine | N-acetyl-4-Hydroxychlorpropham-S-cysteine (Mercapturic Acid) |

Formation of Sulfate and Glucuronide Conjugates

The phenolic hydroxyl group of this compound is a prime target for conjugation with sulfate and glucuronic acid, significantly increasing its water solubility and facilitating its elimination from the body. These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively.

Sulfate Conjugation:

The formation of this compound sulfate is catalyzed by sulfotransferases (SULTs) . These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. mdpi.comoncotarget.comebi.ac.uk

Reaction: this compound + PAPS → this compound-O-sulfate + PAP

The resulting sulfate ester is a highly water-soluble and readily excretable metabolite. The synthesis of analytical standards, such as deuterated this compound-d7 Sulfate Sodium Salt, underscores the importance of this conjugate in metabolic studies.

Glucuronide Conjugation:

Glucuronidation is another major phase II metabolic pathway for phenolic compounds. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , which are primarily located in the endoplasmic reticulum of liver cells and other tissues. uniprot.orgdrugbank.comresearchgate.net These enzymes facilitate the transfer of glucuronic acid from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the hydroxyl group of this compound, forming an O-glucuronide. researchgate.net

Reaction: this compound + UDPGA → this compound-O-glucuronide + UDP

The synthesis of glucuronide conjugates can be challenging due to the need for protecting groups and specific coupling conditions. ntnu.no However, enzymatic methods using recombinant UGTs or microbial biotransformation have emerged as effective strategies for producing these metabolites for research purposes. nih.govgoogle.com

Table 2: Enzymatic Formation of Sulfate and Glucuronide Conjugates

| Conjugation Type | Enzyme Family | Co-substrate | Resulting Conjugate |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) mdpi.comoncotarget.com | This compound-O-sulfate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) uniprot.orgdrugbank.com | This compound-O-glucuronide |

Other Functionalization Strategies

Beyond the primary metabolic conjugation pathways, the hydroxyl group of this compound offers a reactive site for various other functionalization strategies. These modifications are often employed to create derivatives with altered physicochemical properties for analytical standard preparation or for use in biological assays.

Esterification and Etherification:

The phenolic hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides) and etherification with alkyl halides. libretexts.orgorganic-chemistry.org

Esterification: This reaction can be used to introduce a variety of functional groups to the this compound molecule, potentially altering its biological activity or improving its chromatographic properties. The reaction is typically acid-catalyzed. libretexts.orgscribd.com

Etherification: The synthesis of ethers from phenols can be achieved through reactions like the Williamson ether synthesis, which involves the reaction of a phenoxide with an organohalide. chemrxiv.org

These derivatization reactions can be valuable for creating a library of this compound analogues to probe structure-activity relationships in biological systems or to develop more sensitive analytical methods. For instance, derivatization to introduce a fluorophore could significantly enhance detection in fluorescence-based assays.

Derivatization for Analytical Detection:

For analytical purposes, especially for the detection of trace amounts in complex matrices, derivatization is often a prerequisite. While direct derivatization of this compound is less documented, its aniline (B41778) metabolites, such as 3-chloro-4-hydroxyaniline, are often derivatized to improve their detectability in chromatographic methods. Common derivatizing agents for anilines include:

Dansyl chloride: Reacts with the amino group to form a highly fluorescent derivative suitable for HPLC with fluorescence detection.

5-(4,6-dichloro-s-triazin-2-ylamino) fluorescein (B123965) (DTAF): Another fluorescent labeling agent used for the analysis of aniline metabolites by capillary electrophoresis with laser-induced fluorescence detection. mdpi.comnih.gov

These strategies, while not directly modifying this compound itself, are crucial for the comprehensive analysis of chlorpropham's metabolic fate.

Environmental Fate and Transformation of 4 Hydroxychlorpropham

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis, hydrolysis, and chemical oxidation-reduction. These mechanisms are fundamental in determining the persistence of 4-Hydroxychlorpropham in the environment.

Photolysis, or photodegradation, is the breakdown of compounds by light. For chlorpropham (B1668850), studies have shown it to be relatively stable to photolysis. In a laboratory experiment on sterile aqueous photolysis, chlorpropham showed stability researchgate.net. The estimated half-life for the direct photolysis of chlorpropham in the upper layers of clear water under sunlight is approximately 121 days nih.gov.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is often dependent on the pH of the surrounding medium. Chlorpropham has been found to be stable to hydrolysis at various pH levels. Studies have shown no significant degradation of chlorpropham in aqueous solutions at pH 4, 7, and 9 regulations.gov.

Direct data on the hydrolysis of this compound is scarce. The presence of the hydroxyl group on the aromatic ring is unlikely to significantly alter the stability of the carbamate (B1207046) ester linkage to hydrolysis under typical environmental pH conditions. Therefore, it can be inferred that, similar to its parent compound, this compound is likely to be stable to hydrolysis in the environment.

Chemical oxidation and reduction reactions can contribute to the transformation of organic compounds in the environment. These processes involve the transfer of electrons and can be mediated by various naturally occurring oxidizing and reducing agents.

There is a lack of specific studies on the chemical oxidation and reduction of this compound in environmental matrices. The primary metabolic pathway for chlorpropham in biological systems involves hydroxylation to form this compound, which is an oxidative process inchem.org. This suggests that the aromatic ring of the chlorpropham molecule is susceptible to oxidation. In the environment, strong oxidizing agents could potentially further transform the this compound molecule. Conversely, under anaerobic conditions, reduction processes could occur, although specific pathways have not been documented for this compound.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the dissipation of pesticides and their metabolites in the environment.

Biodegradation is considered a major pathway for the degradation of chlorpropham in soil nih.gov. The rate of biodegradation can be influenced by various factors including soil type, temperature, moisture, and the microbial population present. For chlorpropham, the typical half-life in soil under aerobic conditions is reported to be around 13.1 days, indicating it is not persistent in soil environments herts.ac.uk.

While specific studies on the biodegradation of this compound are limited, it is expected to be susceptible to microbial degradation. As a hydroxylated metabolite, it may be more readily biodegradable than the parent compound. The hydroxyl group can serve as a site for further microbial attack, potentially leading to ring cleavage and mineralization.

Table 1: Environmental Fate Parameters of Chlorpropham (as a proxy)

| Parameter | Value | Reference |

| Photolysis Half-life (aqueous) | ~121 days | nih.gov |

| Hydrolysis | Stable at pH 4, 7, 9 | regulations.gov |

| Aerobic Soil Metabolism (DT₅₀) | 13.1 days (typical) | herts.ac.uk |

This table presents data for the parent compound, chlorpropham, due to the limited availability of data for this compound.

Several studies have focused on identifying microorganisms capable of degrading the parent compound, chlorpropham. A notable example is the bacterium Bacillus licheniformis NKC-1, which was isolated from herbicide-contaminated soil. This bacterium is capable of utilizing chlorpropham as a sole source of carbon and energy researchgate.net. The degradation pathway initiated by this bacterium involves the hydrolysis of the carbamate linkage by a CIPC hydrolase enzyme to produce 3-chloroaniline (B41212) (3-CA) as a major metabolite researchgate.net. The 3-chloroaniline is then further degraded researchgate.net.

Currently, there is no specific information available in the reviewed scientific literature identifying microorganisms that directly degrade this compound. It is plausible that some of the same microorganisms that degrade chlorpropham could also transform its hydroxylated metabolite. The introduction of the hydroxyl group might even make the compound a more suitable substrate for a broader range of soil and water microorganisms. However, without specific isolation and degradation studies, the microbial species responsible for the breakdown of this compound remain unknown.

Microbial Biodegradation in Environmental Matrices (e.g., soil, water)

Enzymatic Pathways of Microbial Transformation

Microbial biotransformation is a key process in the degradation of this compound. medcraveonline.com This process involves enzymes produced by various microorganisms, such as bacteria and fungi, which can alter the chemical structure of the compound. medcraveonline.comnih.gov These enzymatic reactions can be broadly categorized as oxidation, reduction, hydrolysis, and conjugation. medcraveonline.com

Specific to carbamate herbicides like the parent compound chlorpropham, hydrolysis is a major degradation pathway, often initiated by hydrolase enzymes. This process can lead to the cleavage of the ester or amide bond. For this compound, further enzymatic action, such as hydroxylation, can occur, adding another hydroxyl group to the aromatic ring. These reactions are typically mediated by monooxygenase or dioxygenase enzymes. nih.gov The resulting dihydroxylated compounds can then undergo ring cleavage, a critical step in the complete mineralization of the aromatic structure.

The efficiency and pathway of these enzymatic transformations are highly dependent on the specific microbial species present and the enzymes they produce. nih.govmdpi.com For instance, some microbial strains may possess highly specific enzymes capable of rapidly degrading this compound, while others may only facilitate minor structural modifications.

Influence of Environmental Factors on Microbial Activity

The rate and extent of microbial transformation of this compound are significantly influenced by a range of environmental factors that affect microbial growth and enzymatic activity. mdpi.com

Key factors include:

Temperature: Microbial activity generally increases with temperature up to an optimal point, beyond which it declines. Biodegradation rates of similar compounds are typically highest in the range of 20-40°C. nih.gov

pH: The pH of the soil or water influences both the availability of the chemical to microorganisms and the activity of their enzymes. Most microbial populations thrive in a pH range of 6.0 to 8.0. slideshare.net

Moisture: Water is essential for microbial life and for the diffusion of substrates and nutrients. Optimal microbial activity is generally observed at soil moisture levels of 50-70% of water-holding capacity. frontiersin.org Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic microorganisms responsible for degradation. frontiersin.org

Nutrient Availability: The presence of essential nutrients like nitrogen, phosphorus, and carbon is crucial for microbial growth and metabolism. nih.gov A deficiency in these nutrients can limit the ability of microorganisms to degrade this compound. nih.gov

Oxygen Levels: Aerobic microorganisms, which are often the primary degraders of organic pollutants, require oxygen for their metabolic processes. In anaerobic or anoxic environments, the degradation pathways and the microbial communities involved will differ, potentially leading to slower or incomplete transformation.

Plant Uptake and Transformation in Vegetative Systemsnih.gov

Plants can absorb this compound from the soil and subsequently metabolize it.

Root and Shoot System Interactionsnih.gov

The uptake of this compound by plants primarily occurs through the root system. youtube.com Once absorbed by the roots, the compound can be translocated to the shoots, including the stems and leaves, via the plant's vascular system. youtube.comnih.gov The extent of this translocation can vary depending on the plant species and its physiological state. The interaction between the root and shoot systems is crucial in determining the distribution of the compound within the plant. nih.gov

In post-harvest treated potato tubers, both chlorpropham and its metabolite this compound, primarily in a conjugated form, have been identified as the main residue components. nih.gov

Internal Plant Metabolism

Once inside the plant, this compound undergoes metabolic transformation through various enzymatic processes. mdpi.comdntb.gov.ua These detoxification pathways are similar to those observed in microorganisms and include:

Phase I Reactions: These involve oxidation, reduction, and hydrolysis. Hydroxylation is a common Phase I reaction in the metabolism of xenobiotics in plants. nih.gov

Phase II Reactions: The hydroxylated metabolite can then be conjugated with endogenous molecules such as glucose or amino acids. This process increases the water solubility of the compound, facilitating its sequestration into vacuoles or incorporation into cell wall components. A significant metabolite found in plants is 4'-hydroxychlorpropham-O-sulfonic acid (4-HSA). nih.gov

These metabolic processes generally lead to the detoxification of the compound within the plant tissues. mdpi.com

Mobility and Distribution in Environmental Compartments

The movement and partitioning of this compound in the environment are largely dictated by its interaction with soil particles.

Soil Adsorption and Desorption Characteristicsmedcraveonline.com

The mobility of this compound in soil is primarily controlled by adsorption and desorption processes. mdpi.com Adsorption refers to the binding of the chemical to soil particles, while desorption is its release back into the soil solution.

The extent of adsorption is influenced by several soil properties:

Soil Organic Matter (SOM): Organic matter is a key component in the adsorption of many organic compounds. nih.gov The hydrophobic nature of parts of the this compound molecule can lead to its partitioning into SOM.

Clay Content and Type: Clay minerals, with their large surface area and charged surfaces, can also contribute to the adsorption of polar and nonpolar organic molecules. msss.com.my

Soil pH: The pH can affect the surface charge of soil colloids and the ionization state of the chemical, thereby influencing adsorption.

Desorption studies indicate how readily the compound can be released from the soil matrix back into the soil solution, making it available for uptake by organisms or for transport with water. The desorption process is often not completely reversible, a phenomenon known as hysteresis. mdpi.com

Data Table: Factors Influencing Adsorption and Desorption

| Soil Property | Influence on Adsorption | Influence on Desorption |

| Organic Matter | Generally increases adsorption due to partitioning. nih.gov | Higher organic matter can lead to stronger binding and lower desorption. nih.gov |

| Clay Content | Increases adsorption due to large surface area and potential for electrostatic interactions. msss.com.my | Higher clay content can lead to stronger binding and lower desorption. msss.com.my |

| Soil pH | Can influence the surface charge of soil colloids and the chemical's speciation, affecting adsorption. asacim.org.ar | Can affect the binding mechanisms and, consequently, the ease of desorption. mdpi.com |

| Cation Exchange Capacity (CEC) | Can play a role in the adsorption of certain compounds, particularly those with cationic properties. msss.com.my | Soils with higher CEC may exhibit stronger retention and lower desorption. msss.com.my |

Leaching Potential to Groundwater

The potential for a chemical to leach into groundwater is governed by its mobility in soil, which is influenced by its solubility in water and its tendency to adsorb to soil particles. While specific leaching data for this compound is not extensively detailed in public literature, its potential can be inferred from the behavior of its parent compound, chlorpropham, and other major metabolites.

Chlorpropham itself exhibits medium to low mobility in soil, with reported Koc values (soil organic carbon-water (B12546825) partitioning coefficient) ranging from 245 to 816, suggesting a moderate tendency to adsorb to soil, particularly soils with high organic matter content. nih.govorst.edu However, its relatively high water solubility and stability in water indicate a potential for leaching under certain conditions. orst.eduepa.gov Studies have shown that while the majority of chlorpropham may remain in the upper soil layers, its presence has been detected in groundwater samples, indicating that transport through the soil profile can occur. nih.govregulations.gov

Volatilization from Surfaces

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, becoming airborne. The likelihood of a chemical to volatilize from soil or water surfaces is primarily determined by its vapor pressure and its Henry's Law constant. wikipedia.org

For the parent compound, chlorpropham, the data suggests a low potential for volatilization. Its vapor pressure is relatively low, and its estimated Henry's Law constant is also low, indicating it is not likely to be an important environmental fate process from moist soil or water surfaces. nih.govorst.edu Volatilization from dry soil surfaces is also not expected to be significant based on its vapor pressure. nih.gov

Interactive Table: Physicochemical Properties of Chlorpropham related to Volatilization

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 1.8 x 10⁻⁴ mm Hg | nih.gov |

| Henry's Law Constant | 5.7 x 10⁻⁷ atm-cu m/mole | nih.gov |

| Water Solubility | 89 mg/L @ 25°C | orst.edu |

Users can sort and filter the data in this interactive table.

Transport in Aquatic Systems

Once a compound enters an aquatic system, its transport and fate are dictated by its water solubility, its potential to adsorb to sediment and suspended particles, and its susceptibility to bioconcentration in aquatic organisms. frontiersin.org

Chlorpropham has a water solubility of 89 mg/L. orst.edu It has been shown to be stable against hydrolysis in aqueous solutions at various pH levels. nih.gov In aquatic environments, chlorpropham is expected to partition between the water column and the sediment. Laboratory studies in dark aerobic natural sediment-water systems showed that chlorpropham exhibited moderate to medium persistence. nih.govresearchgate.net

An estimated Bioconcentration Factor (BCF) of 100 for chlorpropham suggests a moderate potential for it to accumulate in aquatic organisms. nih.gov The transport of contaminants in aquatic systems can also be mediated by biological vectors, such as migrating fish, which can move contaminants within and between ecosystems. nih.gov

As a more polar derivative, this compound would be expected to be more water-soluble than chlorpropham and have a lower tendency to adsorb to sediments or bioconcentrate in organisms. Its transport would likely be dominated by movement within the water column. The specific handling and treatment of water used for transporting aquatic animals are crucial to prevent the spread of contaminants. woah.org

Formation of Secondary Metabolites and Transformation Products

Chlorpropham undergoes transformation in the environment, leading to the formation of various secondary metabolites and degradation products. nih.gov The nature of these products is crucial for a complete understanding of the environmental impact, as they may have different mobility, persistence, and toxicity profiles compared to the parent compound. mosaicdx.comembopress.org

Identification of Key Environmental Metabolites

The primary metabolic pathway for chlorpropham in various environmental and biological systems is aromatic hydroxylation, primarily at the 4-position (para-position) of the phenyl ring, to form this compound. fao.org This metabolite is often found conjugated with other molecules.

Key identified environmental metabolites of chlorpropham include:

This compound (p-hydroxy-chlorpropham) : A major metabolite formed through hydroxylation. fao.orgresearchgate.net It has been identified as a significant residue in plants. semanticscholar.org

4'-hydroxychlorpropham-O-sulfonic acid (4-HSA) : A sulfate (B86663) conjugate of this compound, which has been identified as a key metabolite in mammals and is used as a biomarker for chlorpropham exposure. nih.govnih.govregulations.govuu.nl

3-Chloroaniline (3-CA) : Formed via the hydrolysis of the carbamate linkage in chlorpropham. fao.org This is considered a major metabolite in soil and can be formed during thermal processing. nih.govresearchgate.netresearchgate.net

Isopropyl-5-chloro-2-hydroxycarbanilate (2-hydroxy-chlorpropham) : Another phenolic metabolite formed through hydroxylation at a different position on the aromatic ring. researchgate.net

Interactive Table: Key Metabolites of Chlorpropham

| Metabolite Name | Common Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| This compound | 4-OH CIPC | Aromatic Hydroxylation | fao.orgresearchgate.net |

| 4'-hydroxychlorpropham-O-sulfonic acid | 4-HSA | Conjugation of this compound | nih.govnih.gov |

| 3-Chloroaniline | 3-CA | Hydrolysis | nih.govresearchgate.netfao.org |

| 2-Hydroxychlorpropham | 2-OH CIPC | Aromatic Hydroxylation | researchgate.net |

Users can sort and filter the data in this interactive table.

Persistence of Transformation Products in the Environment

The persistence of a chemical is a measure of how long it remains in the environment before being broken down. nih.gov The persistence of chlorpropham's transformation products is a key factor in their environmental risk assessment.

Research indicates that the metabolites of chlorpropham can persist in the environment. The major metabolite, 3-chloroaniline, has been shown to exhibit moderate persistence in soil under both aerobic and anaerobic conditions. nih.govresearchgate.net In anaerobic soil, 3-chloroaniline was formed in higher amounts than in aerobic conditions. researchgate.net

Information regarding the specific persistence of this compound and its conjugates like 4-HSA in soil and water is less defined in the reviewed literature. However, the general process of conjugation, such as sulfation, often serves to increase water solubility and facilitate excretion in biological systems, which may influence its environmental transport and degradation rates. The stability and eventual fate of these conjugated metabolites in different environmental compartments require further investigation to fully assess their environmental persistence.

Metabolic Studies and Biodegradation in Biological Systems Non Human

Metabolism in Vertebrate Models (e.g., Rats, Mice, Fish)

In vertebrate models, the metabolism of chlorpropham (B1668850), the parent compound of 4-Hydroxychlorpropham, is extensive. The primary routes of metabolism involve hydroxylation, oxidation, and conjugation. epa.gov

Following oral administration of radiolabelled chlorpropham to rats, the radioactivity is readily absorbed and distributed. nih.gov A significant portion of the administered dose is excreted in the urine, with 82-92% recovered within 24 hours. epa.gov Fecal excretion accounts for a smaller fraction, typically 3-5% of the dose. epa.gov The half-life of chlorpropham in rats is approximately 8 to 9 hours. epa.gov Studies in pregnant rats have shown that radioactivity from labelled chlorpropham can be transferred to fetuses and is also present in the milk of lactating rats. nih.gov

In fish, while specific data on this compound is limited, studies on related phenolic compounds indicate that both Phase I (oxidation) and Phase II (conjugation) metabolic pathways are active. mdpi.com For instance, in three species of trout, phenol (B47542) was metabolized to hydroquinone (B1673460) and catechol (Phase I) and phenylglucuronide (B99446) (Phase II). mdpi.com

The liver is the primary site of biotransformation for many xenobiotics, including chlorpropham. nih.gov The metabolic processes are generally categorized into Phase I and Phase II reactions. nih.govdrughunter.com

Hydroxylation: A key Phase I reaction is the hydroxylation of the chlorpropham molecule. nih.gov A major metabolic pathway for chlorpropham is hydroxylation at the 4'-position of the aromatic ring, which leads to the formation of 4'-hydroxychlorpropham. epa.govdergipark.org.tr

Glucuronidation: This is a common Phase II conjugation reaction where a glucuronic acid moiety is attached to the xenobiotic or its metabolite, increasing its water solubility for excretion. nih.govdrughunter.com 4'-hydroxychlorpropham can undergo glucuronidation to form 4'-hydroxychlorpropham-O-glucuronic acid. epa.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comxenotech.com

Sulphation: Another important Phase II pathway is sulphation, where a sulfonate group is added. nih.gov This is also a significant route for the metabolism of chlorpropham metabolites, leading to the formation of sulfate (B86663) conjugates. epa.gov In fact, the majority of recovered metabolites of chlorpropham in rats were found to be sulfate conjugates. epa.gov

In rats, several conjugated metabolites of chlorpropham have been identified in urine. The most abundant of these are sulfate conjugates, accounting for 58-68% of the administered dose. epa.gov Glucuronide conjugates, including 4'-hydroxychlorpropham-O-glucuronic acid, represent a smaller portion, typically less than 7% of the dose. epa.gov Other identified glucuronide conjugates include 3′-chloro-4′-hydroxyacetanilide-O-glucuronic acid and 3-chloro-4-hydroxyaniline-N-glucuronic acid-4-O-sulfonic acid. epa.gov

Table 1: Major Metabolic Conjugates of Chlorpropham Identified in Rats

| Metabolite Name | Percentage of Administered Dose in Urine |

|---|---|

| Sulfate Conjugates | 58-68% |

| Glucuronide Conjugates | 0-7% |

| 4'-hydroxychlorpropham-O-glucuronic acid | <6% |

| 3′-chloro-4′-hydroxyacetanilide-O-glucuronic acid | <6% |

| 3-chloro-4-hydroxyaniline-N-glucuronic acid-4-0-sulfonic acid | <6% |

Metabolism in Invertebrate Organisms

Information regarding the specific metabolic pathways of this compound in invertebrate organisms is not extensively detailed in the available literature. However, general metabolic adaptations in invertebrates, particularly marine species, involve pathways for energy metabolism under varying environmental conditions. nih.gov In many marine invertebrates, glucose and other hexoses are absorbed and transported via specific transporter proteins. researchgate.net The metabolic rate of invertebrate larvae has been measured using techniques like coulometric respirometry, which can quantify oxygen consumption. nih.gov

Biotransformation in Microbial Cultures

Microbial communities play a significant role in the degradation of chemical contaminants in the environment. ethz.ch Biotransformation by microbes can lead to the detoxification of compounds through various enzymatic reactions. mdpi.com

The enzymes produced by microbes are key to the biotransformation of xenobiotics. For instance, some bacteria possess lipase (B570770) enzymes capable of breaking down lipids. gjesm.net In the context of compounds similar in structure, microbial enzymes such as hydrolases and oxidoreductases are often involved in their degradation. For example, some microbial enzymes can degrade mycotoxins through reactions like hydroxylation and epoxidation. nih.gov In the human gut microbiome, a glycyl radical enzyme, Hyp dehydratase (HypD), has been identified for the anaerobic metabolism of trans-4-hydroxy-l-proline. nih.gov While the specific enzymes responsible for the degradation of this compound in microbial cultures are not explicitly identified in the provided search results, the principles of microbial biotransformation suggest that similar classes of enzymes would be involved. Studies on other compounds have shown that cytochrome P450 enzymes in bacteria, such as Rhodococcus erythropolis, can be involved in biotransformation processes. mdpi.com

Genetic Basis of Biodegradation (e.g., genes, plasmids)

The microbial breakdown of chlorpropham, the parent compound of this compound, is a genetically encoded process. Bacteria capable of utilizing this herbicide as a nutrient source possess specific catabolic genes, which are often located on mobile genetic elements like plasmids and transposons. This facilitates their transfer within and between microbial populations, enhancing the adaptation to environments contaminated with this compound. walshmedicalmedia.comnih.gov

Research into the degradation of structurally similar herbicides has provided further insight. For instance, the linuron (B1675549) hydrolase gene, libA, found in Variovorax species, has been suggested to also act on chlorpropham. kuleuven.be The genes for linuron degradation are often found on IncP-1 plasmids embedded in IS1071 composite transposons, suggesting a potential parallel for the genetic organization of chlorpropham degradation pathways. kuleuven.be Furthermore, a patent has described an amidase gene, dimtH, capable of degrading chlorpropham along with other amide-containing pesticides. google.com The general involvement of plasmids in degrading chlorinated aromatic compounds is well-documented, with plasmids like pJP4 being implicated in the breakdown of related molecules. dntb.gov.uaoup.comnih.gov

The following table summarizes the key genes and enzymes implicated in the biodegradation of chlorpropham.

Table 1: Genes and Enzymes in Chlorpropham Biodegradation

| Gene/Enzyme Name | Function | Source Organism (Example) | Genetic Element |

|---|---|---|---|

| CIPC hydrolase | Hydrolyzes chlorpropham to 3-chloroaniline (B41212) | Bacillus licheniformis NKC-1 | Chromosomal/Plasmid |

| 3-CA dioxygenase | Incorporates oxygen and removes the amino group from 3-chloroaniline | Bacillus licheniformis NKC-1 | Chromosomal/Plasmid |

| Chlorocatechol 1,2-dioxygenase | Catalyzes ortho-ring cleavage of 4-chlorocatechol | Bacillus licheniformis NKC-1 | Chromosomal/Plasmid |

| libA | Linuron hydrolase, may have activity on chlorpropham | Variovorax sp. | Plasmid (e.g., IncP-1) |

| dimtH | Amidase that degrades amide bonds in chlorpropham | Patented gene | Not specified |

Comparative Metabolism Across Species

The metabolic fate of chlorpropham, including the formation of hydroxylated derivatives like this compound, varies significantly across different biological species. These differences underscore the diverse enzymatic capabilities present in bacteria, fungi, plants, and animals for processing xenobiotic compounds.

In plants, the metabolism of chlorpropham is characterized by hydroxylation of the aromatic ring and the isopropyl group, followed by conjugation. The formation of this compound (isopropyl 3-chloro-4-hydroxycarbanilate) has been identified as a key metabolic step in plants. epa.gov Other identified plant metabolites include isopropyl 3-chloro-6-hydroxycarbanilate, 1-hydroxy-2-propyl-3-chlorocarbanilate, and 3-chloroaniline. epa.gov

The table below provides a comparative overview of chlorpropham metabolism in different non-human biological systems.

Table 2: Comparative Metabolism of Chlorpropham

| Species/Group | Primary Metabolic Pathway | Key Metabolites | Reference |

|---|---|---|---|

| Bacteria (Bacillus licheniformis) | Hydrolysis, deamination, ring cleavage | 3-chloroaniline, 4-chlorocatechol | researchgate.netpotatonewstoday.com |

| Plants | Ring and alkyl hydroxylation, hydrolysis | This compound , 3-chloroaniline, other hydroxylated derivatives | epa.gov |

| Algae (Dunaliella sp.) | Limited to no degradation | Chlorpropham (parent compound persists) | potatonewstoday.com |

| Rats | Hydrolysis | meta-chloroaniline | researchgate.net |

Advanced Analytical Methodologies for 4 Hydroxychlorpropham and Its Metabolites

Sample Preparation and Extraction Techniques

The initial and most critical step in the analytical workflow is the extraction of 4-Hydroxychlorpropham from its matrix. The choice of technique is dictated by the sample type, the chemical properties of the analyte, and the required level of sensitivity. The goal is to efficiently isolate the target compound while minimizing interferences from the sample matrix.

Solid-Phase Extraction (SPE) is a widely utilized cleanup and concentration technique for preparing liquid samples prior to chromatographic analysis. fao.orgnih.gov This method involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte. apvma.gov.au Interferences can be washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent. apvma.gov.au

For the analysis of chlorpropham (B1668850) metabolites in urine, SPE is a common approach. fao.orgresearchgate.net One established method uses a 96-well plate format with an Oasis HLB (Hydrophilic-Lipophilic Balance) sorbent. fao.orgresearchgate.net In this procedure, a urine sample, buffered to a specific pH, is loaded onto the equilibrated SPE material. fao.orgresearchgate.net After loading, the cartridge is washed with water to remove polar impurities. fao.orgresearchgate.net The retained analytes, including hydroxylated metabolites, are then eluted using a solvent like acetonitrile (B52724). fao.orgresearchgate.net SPE has also been successfully applied for the purification of chlorpropham from extracts of animal-derived foods. nih.gov

Table 1: Example of an SPE Protocol for Chlorpropham Metabolites in Urine

| Step | Procedure |

|---|---|

| Sample Pre-treatment | 500 µL of urine is mixed with 500 µL of phosphate (B84403) buffer (pH 7.4). fao.orgresearchgate.net |

| Sorbent | Oasis HLB (60 µm/60 mg). fao.orgresearchgate.net |

| Conditioning | The SPE material is equilibrated with methanol (B129727) (MeOH) and then water. fao.orgresearchgate.net |

| Sample Loading | The pre-treated urine sample is loaded onto the cartridge. fao.orgresearchgate.net |

| Washing | The cartridge is washed with 200 µL of water to remove interferences. fao.orgresearchgate.net |

| Elution | Analytes are eluted with 1 mL of 90% acetonitrile (ACN). fao.orgresearchgate.net |

| Post-Elution | The eluate is evaporated and reconstituted in a solution suitable for LC-MS/MS analysis. fao.orgresearchgate.net |

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases. While it can be labor-intensive and require significant volumes of organic solvents, it remains a fundamental method for sample preparation. thegoodscentscompany.com

A modified LLE approach, known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is frequently used for pesticide residue analysis in food and biological samples. jfda-online.com For instance, a QuEChERS-based method is employed to extract chlorpropham and its metabolites from duplicate diet samples. researchgate.net This typically involves an initial extraction with an organic solvent like acetonitrile, followed by the addition of salts such as magnesium sulfate (B86663) and sodium acetate (B1210297) to induce phase separation and partition the analytes into the organic layer. researchgate.netjfda-online.com This organic extract can then be further purified or directly analyzed. researchgate.netjfda-online.com LLE with solvents like a mixture of acetonitrile, cyclohexane, and ethyl acetate has also been noted for the analysis of various pesticide metabolites in urine. nih.gov

The optimization of extraction methods is crucial to account for the unique characteristics of different matrices.

Soil: The analysis of pesticides in soil can be performed using LLE or matrix solid-phase dispersion (MSPD). thegoodscentscompany.com LLE from soil typically involves extraction with a solvent mixture like acetone (B3395972) and hexane. thegoodscentscompany.com MSPD offers an alternative that uses smaller amounts of solvent by blending the soil sample directly with a solid support and eluting the analytes. thegoodscentscompany.com

Water: For water analysis, SPE is the preferred concentration method due to its ability to handle large sample volumes and concentrate analytes from trace levels. apvma.gov.au Various SPE sorbents, including octadecyl (C18) and styrene-divinylbenzene (SDB), have been compared for their efficiency in extracting herbicides like chlorpropham from water samples. sigmaaldrich.com Dichloromethane is often used as the elution solvent for subsequent GC-MS analysis. apvma.gov.au

Biological Tissues: The analysis of this compound and its conjugates in biological matrices is well-documented.

Urine: As a primary matrix for human biomonitoring, urine analysis often involves enzymatic deconjugation to release the parent metabolite from its sulfate or glucuronide forms before extraction by SPE. researchgate.netphenomenex.blog However, for metabolites like this compound-O-sulfonic acid (4-HSA), analysis can sometimes proceed directly if an analytical standard is available. jfda-online.comphenomenex.blog Simple filtration through a 30 kDa ultracentrifuge cartridge has been used as a direct cleanup step for 4-HSA in urine prior to LC-MS/MS analysis. jfda-online.com

Animal Tissues and Products: For animal-derived foods, a common procedure involves extraction with acetonitrile, defatting with hexane, and purification using a ProElut PLS SPE column. nih.gov In lactating goats, metabolites in milk and tissues like the liver and kidney were identified after extraction and fractionation procedures. researchgate.net A QuEChERS method has been validated for the determination of this compound-O-sulfonic acid (4-HSA) in milk and kidney. registech.com For fatty matrices like pork fat, a gel permeation chromatography (GPC) step may be required to remove lipids after the initial extraction. nih.gov

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection. The choice between liquid and gas chromatography depends on the analyte's volatility, polarity, and thermal stability.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of this compound and its conjugated metabolites. researchgate.netphenomenex.blog Its suitability stems from its ability to directly analyze polar, non-volatile, and thermally labile compounds without the need for derivatization. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov

A typical LC system for this analysis uses a reversed-phase column, such as a C18 column. nih.gov Separation is achieved using gradient elution with a mobile phase consisting of an aqueous component and an organic solvent, most commonly acetonitrile or methanol. researchgate.netnih.gov To improve peak shape and ionization efficiency for mass spectrometry, additives like formic acid, ammonium (B1175870) formate, or ammonium carbonate are often included in the mobile phase. researchgate.netnih.gov Detection is highly specific and sensitive using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov

Table 2: Typical LC-MS/MS Parameters for Chlorpropham Metabolite Analysis

| Parameter | Description |

|---|---|

| Instrument | UHPLC system coupled to a tandem mass spectrometer (e.g., QTRAP). researchgate.netnih.gov |

| Column | C18 reversed-phase column. nih.gov |

| Mobile Phase A | Water with additive (e.g., 0.2% formic acid or 10 mM ammonium carbonate). researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile or Methanol. researchgate.netnih.gov |

| Elution | Gradient elution. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for sulfated or glucuronidated conjugates. researchgate.net |

| Detection | Multiple Reaction Monitoring (MRM). nih.gov |

Gas chromatography, coupled with mass spectrometry (GC-MS) or a selective detector like a nitrogen-phosphorus detector (GC-NPD), is a powerful tool for pesticide residue analysis and has been used for chlorpropham and its metabolites. researchgate.netnih.gov A validated GC-NPD method exists for the determination of p-hydroxy-chlorpropham in various potato matrices. fao.org

However, GC analysis is best suited for volatile and thermally stable compounds. iaea.org Polar compounds containing functional groups like hydroxyl (-OH), such as this compound, are generally non-volatile and may adsorb to the GC column, leading to poor peak shape and low sensitivity. phenomenex.blogiaea.org To overcome this, a chemical derivatization step is typically employed. phenomenex.blog Silylation is the most common derivatization procedure for GC analysis, where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. iaea.org This reaction increases the volatility and thermal stability of the analyte. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used for this purpose. nih.gov Although a specific, detailed protocol for the silylation of this compound is not prominently documented, the principles of derivatizing similar hydroxylated compounds are well-established. nih.gov

Table 3: General Approach for GC Analysis of Hydroxylated Metabolites

| Step | Description |

|---|---|

| Extraction | Isolation of the analyte from the matrix (e.g., using LLE or SPE). nih.gov |

| Derivatization (Silylation) | The dried extract is reacted with a silylating reagent (e.g., BSTFA + 1% TMCS) at an elevated temperature (e.g., 75°C) to form a TMS derivative. nih.gov |

| GC Separation | The derivatized sample is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). |

| Detection | Analytes are detected using a mass spectrometer (MS) or a selective detector like an NPD. fao.org |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that utilize an electric field to separate analytes within a narrow-bore fused-silica capillary. i-med.ac.atlibretexts.org The fundamental principle involves the differential migration of charged species in an electrolyte solution under the influence of a high-voltage electric field. libretexts.org Separation is based on differences in the charge-to-size ratio of the analytes, leading to highly efficient and rapid analyses. i-med.ac.atlibretexts.org

The instrumental setup for CE is relatively straightforward, consisting of a high-voltage power supply, a capillary, two buffer reservoirs with electrodes, and a detector. i-med.ac.at Sample injection is typically performed by applying either pressure or a voltage pulse. libretexts.org CE is particularly well-suited for the analysis of small, highly charged molecules, such as organic acids and metabolites. chromatographyonline.com

For the analysis of this compound and its metabolites, which can exist as charged species (e.g., phenolic anions at appropriate pH or conjugated forms like sulfates), CE offers a powerful analytical tool. chromatographyonline.com Its advantages include high separation efficiency, short analysis times, and minimal consumption of reagents and samples. chromatographyonline.commdpi.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be optimized by adjusting parameters like buffer pH, concentration, and applied voltage to achieve the desired separation of target analytes from complex matrices. i-med.ac.atlibretexts.org Detection can be accomplished using various methods, including UV-Vis absorbance or, for enhanced sensitivity and structural confirmation, by coupling the capillary outlet to a mass spectrometer (CE-MS). chromatographyonline.com

Spectrometric Detection Methods

Spectrometric methods are a cornerstone in the analytical detection and quantification of chemical compounds. These techniques measure the interaction of matter with electromagnetic radiation, providing both qualitative and quantitative data. For a molecule like this compound, various spectrometric methods are employed, often coupled with separation techniques to handle complex samples.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. longdom.org It provides information about the molecular weight and elemental composition of a compound. longdom.orgutdallas.edu For complex mixture analysis, MS is typically coupled with a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust and widely applicable technique for analyzing non-volatile and thermally unstable compounds, making it highly suitable for this compound and its polar metabolites. shimadzu.commeasurlabs.com In LC-MS, the sample is first separated by an LC system, and the eluent is then introduced into the mass spectrometer's ion source. shimadzu.com This method is frequently used for the determination of chlorpropham and its metabolites in various matrices, including food, feed, and biological samples. nih.govuu.nlresearchgate.net Sample preparation often involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method prior to LC-MS analysis. nih.govuu.nlresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative hyphenated technique ideal for the analysis of volatile and thermally stable compounds. shimadzu.comlabioscientific.com The separation occurs in a gas chromatograph, after which the compounds are ionized and detected by the mass spectrometer. shimadzu.com While this compound can be analyzed by GC-MS, it may require a chemical derivatization step to increase its volatility and improve its chromatographic properties. epa.govjfda-online.com Derivatization converts polar functional groups (like the hydroxyl group in this compound) into less polar, more volatile derivatives. jfda-online.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS, is an advanced technique that involves multiple stages of mass analysis, typically separated by a fragmentation step. longdom.org A common configuration is the triple quadrupole (QqQ) mass spectrometer, where the first quadrupole (Q1) selects a specific precursor ion (e.g., the molecular ion of this compound), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) analyzes the resulting product ions. labmanager.comresearchgate.net

This process provides exceptional specificity and sensitivity, as the detection is based on a specific fragmentation pattern (transition) rather than just the precursor ion's mass. labmanager.com LC-MS/MS is a primary method for the quantitative analysis and monitoring of chlorpropham and its metabolites, such as 4'-hydroxychlorpropham-O-sulfonic acid (4-HSA), in diverse and complex matrices. nih.govuu.nlresearchgate.net The high selectivity of MS/MS minimizes matrix interferences, allowing for very low limits of quantification (LOQ). labmanager.com

*4-HSA: 4'-hydroxychlorpropham-O-sulfonic acid

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. measurlabs.combioanalysis-zone.com This ability to determine the "exact mass" allows for the calculation of an unambiguous elemental formula for the ion. bioanalysis-zone.com

This is particularly advantageous in metabolite identification and analysis of complex samples where isobaric interferences (compounds with the same nominal mass but different elemental formulas) may be present. bioanalysis-zone.com For example, HRMS can confidently distinguish this compound from another environmental or metabolic compound that happens to have the same integer molecular weight. bioanalysis-zone.com Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS are common HRMS platforms that combine high resolution with high sensitivity and rapid analysis speeds. chromatographyonline.com While triple quadrupole instruments are workhorses for targeted quantification, HRMS is invaluable for identifying unknown metabolites and for screening purposes where a comprehensive and highly confident analysis is required. bioanalysis-zone.comchromatographyonline.com

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet (UV) and visible light by a chemical compound. bbec.ac.in This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. bbec.ac.in The technique is particularly useful for compounds containing chromophores—functional groups with π-electrons, such as aromatic rings and carbonyl groups, that absorb light in the UV-Vis range. bbec.ac.inijprajournal.com

The this compound molecule contains a substituted benzene (B151609) ring, a carbamate (B1207046) group with a carbonyl (C=O), and non-bonding electrons on oxygen and nitrogen atoms. These features constitute chromophores that allow the molecule to absorb UV radiation. ijprajournal.com According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution. researchgate.net

While UV-Vis spectroscopy alone lacks the specificity for direct analysis in complex mixtures, it is a common and robust detection method when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). An HPLC-UV detector can quantify this compound after it has been chromatographically separated from other components in a sample extract.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the vibration of molecules when they absorb infrared radiation. utdallas.edu Different functional groups within a molecule absorb IR radiation at characteristic frequencies (or wavenumbers), causing specific bonds to stretch or bend. utdallas.edulibretexts.org An IR spectrum provides a unique "fingerprint" of a molecule and is a powerful tool for identifying the functional groups present. libretexts.org

For this compound, IR spectroscopy can confirm the presence of its key structural features. The PubChem database contains vapor-phase IR spectral data for this compound. nih.gov The main functional groups and their expected characteristic absorption ranges are detailed in the table below.

*General characteristic ranges; exact positions can vary based on molecular structure and sample phase. libretexts.orgvscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the structural elucidation and confirmation of this compound and its metabolites. researchgate.net While chromatographic techniques coupled with mass spectrometry are often employed for quantitative analysis, NMR provides unparalleled insight into the precise molecular structure of these compounds. researchgate.net

In the analysis of agrochemical metabolites, NMR is crucial for identifying not only the primary metabolite, this compound, but also its conjugated forms, such as O-sulphonic acid conjugates. researchgate.netmoravek.com The technique relies on the magnetic properties of atomic nuclei, primarily proton (¹H NMR) and carbon-13 (¹³C NMR), to generate detailed information about the chemical environment of each atom within a molecule.

High-resolution NMR spectra can reveal the number of different hydrogen environments, the ratio of hydrogens in each environment, and crucial information about neighboring atoms through spin-spin splitting patterns. libretexts.org For instance, the splitting pattern of a peak (e.g., singlet, doublet, triplet) indicates the number of hydrogen atoms on adjacent carbons, following the n+1 rule. libretexts.org This level of detail is instrumental in confirming the position of the hydroxyl group on the phenyl ring of this compound and identifying the structure of its various metabolites. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can further establish connectivity between different parts of the molecule by showing correlations between coupled protons. libretexts.org

Quantitative NMR (qNMR) has also emerged as a valuable tool, offering a primary ratio method of measurement. Certified reference materials for related compounds like Chlorpropham are characterized using qNMR, highlighting its role in establishing traceability and ensuring the accuracy of analytical standards. sigmaaldrich.com

Method Validation and Quality Assurance

The validation of analytical methods is a critical process to ensure that a chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. globalresearchonline.netllri.in For the analysis of this compound and its metabolites, method validation is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.netich.org The key parameters for validation include accuracy, precision, linearity, limits of detection (LOD) and quantification (LOQ), specificity, and robustness. globalresearchonline.net

Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value. elementlabsolutions.comfda.gov It is often expressed as the percentage of recovery of a known amount of the analyte spiked into a sample matrix. globalresearchonline.net For a method to be considered accurate, the mean recovery should typically fall within a predefined range, for example, 90% to 110%. demarcheiso17025.com For assays of active ingredients in pharmaceutical products, a narrower range of 100 ± 2% is often required. demarcheiso17025.com Accuracy can be determined by applying the analytical procedure to an analyte of known purity or by comparing the results with a second, well-characterized method. ich.org

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comfda.gov It reflects the degree of scatter in the results. Precision is typically evaluated at three levels: repeatability (precision under the same operating conditions over a short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). fda.gov The precision is often expressed as the relative standard deviation (RSD). For many applications, an RSD of ≤ 3% is considered acceptable. demarcheiso17025.com

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. fda.goveuropa.eu To establish linearity, a minimum of five concentrations are typically analyzed. europa.eu The data is then evaluated by plotting the signal versus the analyte concentration and performing a linear regression analysis. Key statistical parameters, including the correlation coefficient (r²), the y-intercept, and the slope of the regression line, are reported. europa.eu A correlation coefficient of ≥ 0.999 is often required for the specified concentration range. demarcheiso17025.com

Table 1: Illustrative Linearity Data for an Analytical Method

| Analyte Concentration (µg/mL) | Instrument Response (Area Units) |

|---|---|

| 0.5 | 1502 |

| 1.0 | 3015 |

| 2.5 | 7498 |

| 5.0 | 15050 |

| 10.0 | 30110 |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 3005 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. globalresearchonline.netnih.gov It is the concentration at which a peak is reliably distinguishable from the background noise. sepscience.com

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netnih.gov The LOQ is a critical parameter for the analysis of impurities and residues. fda.gov

Several methods can be used to determine LOD and LOQ, including:

Visual Evaluation: Based on the minimum concentration at which the analyte can be reliably detected or quantified by visual inspection of the chromatogram. sepscience.com

Signal-to-Noise Ratio: Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. d-nb.info

Based on the Standard Deviation of the Response and the Slope: This is a common statistical method where:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often from blank measurements) and S is the slope of the calibration curve. sepscience.com

For residues of Chlorpropham and its metabolites like this compound, regulatory bodies often set maximum residue levels (MRLs), and the analytical methods must have an LOQ below these levels. umwelt-online.de For instance, the European Union has set MRLs for chlorpropham in various products, which necessitates sensitive analytical methods. sigmaaldrich.com

Table 2: Typical LOD and LOQ Values from a Pesticide Residue Analysis Method

| Parameter | Value (mg/kg) | Method |

|---|---|---|

| LOD | 0.005 | LC-MS/MS |

This table presents typical values and is not specific to this compound.